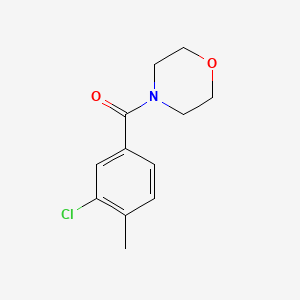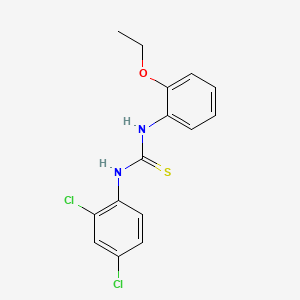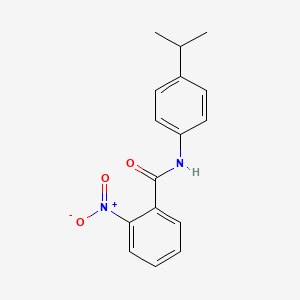
4-(3-chloro-4-methylbenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chloro-4-methylbenzoyl)morpholine, also known as CMBM, is a synthetic compound that has gained attention in scientific research due to its potential applications as a pharmacological tool. CMBM belongs to the class of benzoylmorpholines and has a molecular formula of C14H15ClNO2.
Mecanismo De Acción
The mechanism of action of 4-(3-chloro-4-methylbenzoyl)morpholine involves its inhibition of CK2, which leads to the disruption of cellular signaling pathways. CK2 plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and apoptosis. By inhibiting CK2, 4-(3-chloro-4-methylbenzoyl)morpholine disrupts these processes, leading to anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-chloro-4-methylbenzoyl)morpholine are primarily related to its inhibition of CK2. In cancer cells, CK2 inhibition leads to the disruption of signaling pathways that promote cell growth and proliferation, leading to cell death. In neurodegenerative diseases, CK2 inhibition leads to the protection of neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-chloro-4-methylbenzoyl)morpholine as a pharmacological tool is its specificity for CK2 inhibition, which allows for targeted effects on cellular processes. However, one limitation is that its effects may be dependent on the specific cell type and context in which it is used, and more research is needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 4-(3-chloro-4-methylbenzoyl)morpholine. One area of focus is the optimization of its synthesis method for increased yield and purity. Another area of focus is the exploration of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-(3-chloro-4-methylbenzoyl)morpholine involves the reaction between 3-chloro-4-methylbenzoyl chloride and morpholine in the presence of a base such as triethylamine. The reaction yields 4-(3-chloro-4-methylbenzoyl)morpholine as a white crystalline solid with a high purity level. The synthesis method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
4-(3-chloro-4-methylbenzoyl)morpholine has been used in various scientific research studies as a pharmacological tool. It has been shown to have potential applications in the treatment of cancer, specifically as an inhibitor of the protein kinase CK2. CK2 is an enzyme that plays a crucial role in tumor growth and progression, and its inhibition has been shown to have anti-cancer effects. 4-(3-chloro-4-methylbenzoyl)morpholine has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
(3-chloro-4-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULYGTWXRVURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylbenzoyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)



![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
